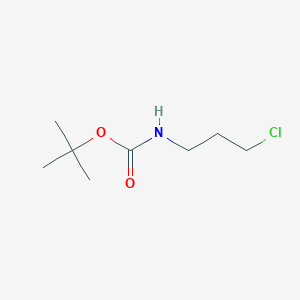

N-Boc-3-cloropropilamina

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-Boc-3-Chloropropylamine and its derivatives involves innovative techniques, including continuous flow chemistry and palladium-catalyzed C(sp(3))-H arylation. Continuous flow chemistry has been employed to produce key intermediates, such as diazoketone pharmaceutical intermediates, by overcoming the challenges of traditional batch processes and enhancing reaction efficiency and safety (Pollet et al., 2009). Additionally, the deprotonation and in situ arylation of N-Boc benzylalkylamines via a palladium catalyst showcase the advancements in synthetic methods, allowing for the efficient synthesis of diarylmethylamines, which are key intermediates in pharmaceutical production (Hussain et al., 2015).

Molecular Structure Analysis

The molecular structure of N-Boc-3-Chloropropylamine derivatives has been extensively studied through various analytical techniques. Studies on amine borane adducts reveal insights into the formation of B–N bonds and the presence of dihydrogen bonds (DHBs), highlighting the complex intermolecular interactions and stability of these compounds (Turani-I-Belloto et al., 2023).

Chemical Reactions and Properties

N-Boc-3-Chloropropylamine undergoes various chemical reactions, including electrophilic amination and cyclopropenimine-catalyzed enantioselective Mannich reactions. These reactions demonstrate the compound's versatility in forming protected hydrazines and achieving high levels of enantio- and diastereocontrol, which are crucial for synthesizing chiral pharmaceuticals (Vidal et al., 1995; Bandar & Lambert, 2013).

Physical Properties Analysis

The physical properties of N-Boc-3-Chloropropylamine and its derivatives, such as thermal and calorimetric behaviors, are essential for understanding their stability and applicability in different conditions. The thermal decomposition and stability analyses of amine borane adducts provide valuable information on their suitability for various applications, including advanced material synthesis (Turani-I-Belloto et al., 2023).

Chemical Properties Analysis

The chemical properties of N-Boc-3-Chloropropylamine, including its reactivity and interaction with different reagents, are pivotal for its utility in synthetic chemistry. Its ability to participate in a wide range of reactions, such as electrophilic amination and enantioselective syntheses, underscores its importance in the development of novel pharmaceuticals and chemical intermediates (Vidal et al., 1995; Bandar & Lambert, 2013).

Aplicaciones Científicas De Investigación

Protección N-Boc de aminas

N-Boc-3-cloropropilamina se utiliza en la protección N-Boc de aminas . Este proceso implica la protección de grupos amino, que están presentes en varios compuestos biológicamente activos . El grupo N-Boc es extremadamente estable frente a la hidrogenólisis catalítica y resistente a las condiciones básicas y nucleofílicas . Esto lo convierte en una funcionalidad ampliamente útil para la protección de la amina entre varios grupos protectores .

Síntesis de anilinas N-Boc protegidas

El carbamato de tert-butilo, un compuesto relacionado, se utiliza en la síntesis catalizada por paladio de anilinas N-Boc protegidas . Este proceso es crucial en la producción de anilinas, que se utilizan en una amplia gama de reacciones químicas.

Síntesis de pirroles

El carbamato de tert-butilo también se utiliza en la síntesis de pirroles tetra sustituidos, funcionalizados con grupos éster o cetona en la posición C-3 . Los pirroles son importantes en el campo de la química medicinal debido a su presencia en muchos productos naturales y farmacéuticos.

Química Verde

This compound se utiliza en química verde, específicamente en la protección de aminas bajo irradiación ultrasónica y condiciones sin catalizador . Este enfoque se considera verde debido a sus condiciones suaves, reactivo económico y fácilmente disponible, y la ausencia de sustancias auxiliares .

Reacciones de Sustitución Nucleofílica

El (3-cloropropil)carbamato de tert-butilo es un compuesto con un t-butilo y un cloruro terminal . El cloro (Cl) es un buen grupo saliente para reacciones de sustitución nucleofílica

Mecanismo De Acción

Target of Action

N-Boc-3-Chloropropylamine, also known as tert-Butyl (3-chloropropyl)carbamate, is a compound with a t-butyl and a terminal chloride The chlorine (cl) in the compound is a good leaving group for nucleophilic substitution reactions .

Mode of Action

The compound interacts with its targets through nucleophilic substitution reactions . The chlorine atom attached to the propyl group acts as a leaving group, making the carbon atom it’s attached to susceptible to attack by a nucleophile . This allows the compound to form new bonds with its targets, leading to changes in their structure and function.

Biochemical Pathways

It’s known that the compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may play a role in modifying biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

The compound’s storage temperature is recommended to be under -20°c , suggesting that it may have stability issues at higher temperatures which could impact its bioavailability.

Result of Action

Given its role in the suzuki–miyaura cross-coupling reaction , it can be inferred that the compound may contribute to the formation of new carbon–carbon bonds in molecular structures.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-Boc-3-Chloropropylamine. For instance, the compound’s stability may be affected by temperature, as it’s recommended to be stored under -20°C . Additionally, the compound should be handled in a dust-free environment to avoid inhalation and contact with skin and eyes .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-(3-chloropropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO2/c1-8(2,3)12-7(11)10-6-4-5-9/h4-6H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGLWGNZBMZWHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448780 | |

| Record name | N-Boc-3-Chloropropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116861-31-5 | |

| Record name | N-Boc-3-Chloropropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.